molecular formula C13H11BrN4 B12939539 6-Bromo-N-[(pyridin-4-yl)methyl]imidazo[1,2-a]pyridin-8-amine CAS No. 676370-49-3

6-Bromo-N-[(pyridin-4-yl)methyl]imidazo[1,2-a]pyridin-8-amine

Cat. No.: B12939539
CAS No.: 676370-49-3
M. Wt: 303.16 g/mol
InChI Key: JFUJKOXEJSWYKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridin-8-amine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones, followed by cyclization and bromination steps. The reaction conditions often include the use of solvents like toluene or ethyl acetate and reagents such as iodine and tert-butyl hydroperoxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, would be necessary to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridin-8-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Cyclization Reactions: Formation of the imidazo[1,2-a]pyridine ring system.

    Oxidation and Reduction Reactions: Modifications to the pyridine and imidazole rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, depending on the specific reagents and conditions used.

Scientific Research Applications

6-bromo-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridin-8-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridin-8-amine is unique due to its specific substitution pattern and the presence of both bromine and pyridin-4-ylmethyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

676370-49-3

Molecular Formula

C13H11BrN4

Molecular Weight

303.16 g/mol

IUPAC Name

6-bromo-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridin-8-amine

InChI

InChI=1S/C13H11BrN4/c14-11-7-12(13-16-5-6-18(13)9-11)17-8-10-1-3-15-4-2-10/h1-7,9,17H,8H2

InChI Key

JFUJKOXEJSWYKH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CNC2=CC(=CN3C2=NC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.